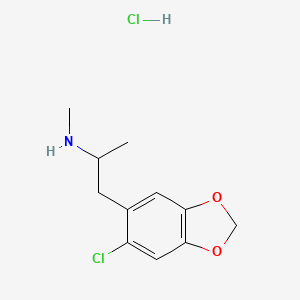

6-Chloro-mdma hydrochloride

Description

Contextualization of 6-Chloro-MDMA within Novel Psychoactive Substances and MDMA Analogues

6-Chloro-3,4-methylenedioxymethamphetamine (6-Chloro-MDMA) is a halogenated derivative of 3,4-methylenedioxymethamphetamine (MDMA). It falls under the umbrella of novel psychoactive substances (NPS), a broad category of drugs that are not controlled by international drug conventions but may pose a public health threat. nih.gov Specifically, 6-Chloro-MDMA is classified as a phenethylamine (B48288) and is a structural analogue of MDMA, a well-known entactogen. wikipedia.orgpsu.edu The defining structural difference is the addition of a chlorine atom to the phenyl ring of the MDMA molecule. caymanchem.com

The emergence of NPS, including MDMA analogues, has been a significant trend in the recreational drug market, often driven by the desire to circumvent existing drug laws. nih.gov These substances are frequently synthesized in clandestine laboratories and may appear as contaminants or adulterants in illicit drug products. nih.govresearchgate.net The physiological and toxicological properties of many NPS, including 6-Chloro-MDMA, are often not well-established, making them a concern for public health and a focus for forensic and academic research. caymanchem.comyoutube.com

Historical Identification and Emergence in Forensic Science

The first identification of 6-Chloro-MDMA in a forensic context occurred in the analysis of a seized illicit drug tablet. wikipedia.orgmdma.ch Initially, it was hypothesized that this chlorinated analogue was a deliberately added adulterant. researchgate.net Subsequent forensic investigations also detected 6-Chloro-MDMA in the urine of a polydrug user who was hospitalized with symptoms of intoxication, including unconsciousness, hypoxia, bradycardia, and hypoventilation. wikipedia.orgoup.com

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used for the identification of 6-Chloro-MDMA in forensic samples. mdma.chresearchgate.net The mass spectral data of the underivatized compound can be ambiguous regarding the precise position of the chlorine atom. researchgate.net However, derivatization techniques and other analytical methods like nuclear magnetic resonance (NMR) spectroscopy have been employed for definitive structural elucidation. mdma.chresearchgate.net

Rationale for Academic Investigation of 6-Chloro-MDMA

The primary impetus for the academic investigation of 6-Chloro-MDMA stems from its unexpected appearance in the illicit drug supply and the lack of knowledge regarding its pharmacological and toxicological effects. caymanchem.comyoutube.com Research into this compound is crucial for several reasons:

Understanding Potential Health Risks: Given that 6-Chloro-MDMA has been found in substances consumed by humans, understanding its potential for harm is a public health priority. oup.com

Forensic Intelligence: The presence of 6-Chloro-MDMA as an impurity can provide valuable information about the synthetic route used to produce illicit MDMA. nih.govresearchgate.net Research has shown that chlorinated MDMA analogues can be formed as byproducts during certain synthesis methods, such as those starting from piperine (B192125) extracted from black pepper. nih.govresearchgate.net This information can aid law enforcement in tracing the origins of seized drugs.

Structure-Activity Relationships: Studying analogues of well-characterized drugs like MDMA helps scientists understand how small structural modifications can impact a compound's pharmacological activity. psu.edu This knowledge contributes to the broader fields of pharmacology and toxicology.

Research Findings

Recent scientific studies have begun to shed light on the synthesis and analytical characterization of 6-Chloro-MDMA.

Synthesis and Impurity Profiling

Research has demonstrated that 6-Chloro-MDMA can be unintentionally produced during the synthesis of MDMA from certain precursors. For example, the oxidation of piperine from black pepper to produce piperonal (B3395001), a key MDMA precursor, can also create a chlorinated analogue, 6-chloropiperonal (B95519). nih.govresearchgate.net This impurity can then react in subsequent steps to form 6-Chloro-MDMA. nih.govresearchgate.net This finding suggests that the presence of 6-Chloro-MDMA in illicit MDMA may indicate the specific synthetic pathway employed. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

2749391-74-8 |

|---|---|

Molecular Formula |

C11H15Cl2NO2 |

Molecular Weight |

264.14 g/mol |

IUPAC Name |

1-(6-chloro-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-7(13-2)3-8-4-10-11(5-9(8)12)15-6-14-10;/h4-5,7,13H,3,6H2,1-2H3;1H |

InChI Key |

VJFRVHHZEQDFIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1Cl)OCO2)NC.Cl |

Origin of Product |

United States |

Chemical Synthesis and Impurity Profiling

The formation of 6-Chloro-MDMA is intrinsically linked to the chemistry of MDMA synthesis. Its identification in seized drug samples has prompted research into the specific reactions and precursors that facilitate its creation.

Synthetic Pathways Leading to 6-Chloro-MDMA Formation

Role as a Route-Specific Synthetic Impurity.

Scientific studies have demonstrated that 6-Chloro-MDMA is not typically a deliberately synthesized analogue but rather a route-specific impurity. nih.govresearchgate.net Its presence in a final MDMA product can indicate the use of particular starting materials and synthetic methods. This is because the chlorinated impurity is formed when a chlorinated precursor, itself an impurity, reacts alongside the primary precursors in the MDMA synthesis sequence. nih.govresearchgate.net

One notable pathway involves the synthesis of MDMA from piperonal (B3395001) that has been produced through the oxidation of piperine (B192125), a compound extracted from black pepper. nih.govresearchgate.net During the oxidation process, a chlorinated analogue of piperonal, 6-chloropiperonal (B95519), can be unintentionally created. nih.govresearchgate.net This chlorinated precursor then proceeds through the subsequent synthesis steps along with the intended piperonal, ultimately yielding 6-Chloro-MDMA as an impurity in the final product. nih.govresearchgate.net The presence of 6-Chloro-MDMA, therefore, acts as a chemical marker, suggesting that the MDMA was likely synthesized from piperonal derived from the oxidation of piperine. nih.govresearchgate.net

Precursor Chemistry and Chlorination Mechanisms in MDMA Synthesis.

The key to the formation of 6-Chloro-MDMA lies in the chlorination of a precursor molecule. Research has pointed to the creation of 6-chloropiperonal during the oxidation of piperine to piperonal. nih.gov While the exact mechanism of this chlorination was initially described as unknown, it has been postulated to involve the reagents used in the oxidation step. nih.govmdma.ch For instance, the use of ruthenium chloride (RuCl₃) as a catalyst in the oxidation of piperine is a potential source of chlorine for the unwanted side reaction that produces 6-chloropiperonal. mdma.ch

This chlorinated impurity, 6-chloropiperonal, is structurally similar to piperonal and undergoes the same subsequent chemical transformations intended for piperonal in the MDMA synthesis. These steps typically involve conversion to 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP) and then to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), before the final reductive amination to form the methamphetamine analogue. nih.govresearchgate.net The chlorinated versions of these intermediates are formed in parallel, leading to the final 6-Chloro-MDMA product. nih.gov

Forensic Significance of Synthetic Impurity Profiles

The analysis of impurities in illicit drug seizures provides crucial intelligence for law enforcement. The unique impurity profile of a batch of drugs can act as a "chemical fingerprint."

Chemical Fingerprinting for Origin and Synthesis Methodology of Illicit Analogues.

The identification of 6-Chloro-MDMA can help to link different drug seizures to a common manufacturing source or synthetic batch. researchgate.net This information is vital for tracking drug trafficking routes and understanding the operations of clandestine laboratories. researchgate.netresearchgate.net The impurity profile, including the presence or absence of compounds like 6-Chloro-MDMA, allows investigators to differentiate between various synthesis methods, such as those starting from safrole, isosafrole, or piperonal, and even to identify the "pre-precursors" used to synthesize these primary starting materials. researchgate.netchromatographyonline.com

Advanced Analytical Methodologies for 6 Chloro Mdma Detection and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of novel psychoactive substances. By analyzing the interaction of electromagnetic radiation with the compound, chemists can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unequivocal structural identification of chemical compounds. In the case of halogenated MDMA derivatives, ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. This technique was instrumental, alongside mass spectrometry, in the first identification of 6-Cl-MDMA in a seized batch of illicit tablets. researchgate.net

The analytical power of NMR was also demonstrated in the identification of the related compound, 6-Bromo-MDMA. nih.govacs.org An automated system using a low-field ¹H NMR spectrometer successfully identified the drug class and key structural features, even when the exact compound was not present in the reference library. nih.govacs.org For 6-Cl-MDMA, ¹H NMR can confirm the presence of the methylenedioxy ring structure and the methamphetamine-like side chain, while also providing clues as to the substitution pattern on the aromatic ring. researchgate.netnih.gov

| NMR Application for Halogenated MDMA Derivatives | Description | Reference |

| Structural Confirmation | Used in conjunction with GC-MS to provide unequivocal identification of 2-chloro-4,5-methylenedioxymethylamphetamine (6-Cl-MDMA). | researchgate.net |

| Drug Class Identification | Low-field ¹H NMR can identify the general structure (e.g., methylenedioxy ring, amphetamine side chain) even for unknown analogues like 6-Br-MDMA. | nih.govacs.org |

| Mixture Analysis | Capable of identifying individual components in a mixture, such as the active pharmaceutical ingredient (API) and cutting agents. | nih.gov |

Mass spectrometry (MS) is a core technique in forensic toxicology for its sensitivity and ability to provide molecular weight and structural information through fragmentation analysis. frontiersin.org It has been central to the identification of 6-Cl-MDMA in various samples. nih.govoup.com

Both Electron Ionization (EI) and Chemical Ionization (CI) are valuable ionization techniques used in the analysis of 6-Cl-MDMA. nih.govoup.com

Electron Ionization (EI-MS): This hard ionization technique provides complex fragmentation patterns that serve as a "fingerprint" for the molecule. While highly useful for library matching, the EI mass spectra of regioisomeric compounds can be very similar, making differentiation challenging based on this method alone. ojp.govnih.gov For 6-Cl-MDMA, EI-MS reveals a characteristic A+2 chlorine isotopic pattern in key fragments. oup.com

Positive Ion Chemical Ionization (PICI-MS): This is a softer ionization technique that typically produces a prominent protonated molecule ion ([M+H]⁺). oup.com This is crucial for establishing the molecular weight of the unknown compound. In the analysis of a suspected chlorinated MDMA compound, PICI confirmed a molecular weight of 227 amu, corresponding to MDMA (193 amu) substituted with a single chlorine atom (35 amu). oup.com Studies on analogous chloroamphetamines show that CI-MS/MS provides more structural information about the chlorine's position on the aromatic ring compared to EI-MS. nih.gov

The fragmentation pattern generated by mass spectrometry provides critical data for confirming a molecule's structure. The analysis of 6-Cl-MDMA by EI-MS yields specific ions that point to its identity. oup.com

The mass spectrum of underivatized 6-Cl-MDMA shows a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 226, which exhibits the characteristic A+2 isotopic cluster indicative of a chlorine atom. oup.com A key fragment ion is observed at m/z 169, which also displays the chlorine isotopic pattern. oup.com This fragment corresponds to the chlorinated methylenedioxybenzyl portion of the molecule. oup.com The presence of these chlorine-containing ions is a definitive piece of evidence for a chlorinated MDMA structure. oup.com Even after derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFB), the characteristic fragment at m/z 169 persists, further confirming the chlorinated aromatic ring structure. oup.com

| Ionization Mode | Key Ion (m/z) | Significance | Reference |

| EI-MS | 226 (M⁺) | Molecular ion with A+2 chlorine isotopic cluster. | oup.com |

| EI-MS | 169 | Key fragment containing the chlorinated ring, shows A+2 isotopic cluster. | oup.com |

| PICI-MS | 228 ([M+H]⁺) | Protonated molecule, confirms molecular weight of 227 amu. | oup.com |

Mass Spectrometry (MS) Applications in 6-Chloro-MDMA Analysis

Chromatographic Separation Techniques for 6-Chloro-MDMA Identification

Chromatography is essential for separating individual components from a complex mixture before their introduction into a detector like a mass spectrometer. This separation is vital because many designer drugs and their isomers have identical masses and similar fragmentation patterns. ojp.gov

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of 6-Cl-MDMA and other amphetamine-type substances. researchgate.netresearchgate.netnih.govoup.com This method was used to identify the compound in the urine of a drug abuser and in seized illicit tablets. researchgate.netnih.gov

In a typical GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with a capillary column. jcami.eu The separated components then enter the mass spectrometer for detection and identification. For compounds like 6-Cl-MDMA, derivatization (e.g., acetylation, silylation, or acylation with fluorinated anhydrides) is sometimes performed to improve their chromatographic behavior and produce characteristic mass fragments. nih.govoup.com The combination of the compound's retention time on the GC column and its unique mass spectrum provides a high degree of confidence in its identification. nih.govjcami.eunih.gov The ability of GC to separate closely related isomers, followed by the structural confirmation from MS, makes GC-MS an indispensable tool in forensic chemistry. ojp.govnih.gov

Advanced Derivatization Strategies for Enhanced Detection Sensitivity and Specificity

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. greyhoundchrom.com In the analysis of amphetamine-related compounds, derivatization is often employed, particularly for GC-MS, to improve chromatographic peak shape and thermal stability by acylating the amino or alkylamino groups. nih.gov While LC-MS/MS may not always require derivatization, the process can be used to enhance ionization efficiency, which in turn improves detection sensitivity and specificity. acs.org

For amphetamines and related substances, fluorinated anhydrides are common derivatizing agents. nih.gov A comparative study evaluated heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) for the analysis of ten amphetamines and cathinones in oral fluid. nih.gov The study concluded that PFPA provided the best sensitivity for the target compounds prior to GC-MS analysis. nih.gov Such derivatization strategies create derivatives with distinct mass spectral fragmentation patterns, aiding in their identification. nih.gov

Advanced strategies can also include stereospecific derivatization using chiral agents like α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. acs.org This allows for the separation and quantification of enantiomers, which is critical as different enantiomers of a substance can have varied physiological effects. acs.org Furthermore, techniques like fast microwave-assisted derivatization can significantly reduce sample preparation time. ubi.pt

Table 2: Comparison of Common Derivatizing Agents for Amphetamine-Related Compounds

| Derivatizing Agent | Abbreviation | Purpose | Key Finding | Source |

|---|---|---|---|---|

| Heptafluorobutyric Anhydride | HFBA | Acylation to improve chromatographic shape and thermal stability for GC-MS. | Effective, but may be less sensitive than PFPA for some analytes. | nih.gov |

| Pentafluoropropionic Anhydride | PFPA | Acylation to improve chromatographic shape and thermal stability for GC-MS. | Found to be the most sensitive for a range of amphetamines and cathinones. | nih.gov |

| Trifluoroacetic Anhydride | TFAA | Acylation to improve chromatographic shape and thermal stability for GC-MS. | Effective, but evaluated as less optimal than PFPA in a comparative study. | nih.gov |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MPTA-Cl | Chiral derivatizing agent for the separation of enantiomers. | Allows for the successful separation of enantiomers of amphetamines. | acs.org |

Discrimination from Regioisomeric and Isobaric Analogues in Forensic Analysis

A significant challenge in forensic drug analysis is the differentiation of regioisomers (compounds with the same atoms connected in a different spatial arrangement) and isobars (compounds with the same nominal mass but different elemental compositions). ojp.govojp.gov For 6-Chloro-MDMA, this involves distinguishing it from other chlorinated MDMA isomers (e.g., 2-Chloro-MDMA or 5-Chloro-MDMA) and other non-drug substances that might produce a similar mass spectrum. wikipedia.orgojp.gov Since legal controls are often placed on specific isomers, their unambiguous identification is a forensic necessity. dntb.gov.uanih.gov

The primary approach to this challenge combines high-resolution gas chromatography (GC) with mass spectrometry (MS). ojp.gov Different GC columns, such as DB-1ms, DB-5ms, and DB-17ms, can be used to achieve chromatographic separation of regioisomers. nih.gov For instance, a study on chloroamphetamine analogs found that the regioisomers were successfully separated and eluted in the order of 2-positional, 3-positional, and 4-positional isomers. nih.gov

While standard electron ionization mass spectrometry (EI-MS) can show significant similarity between isomers, tandem mass spectrometry (MS/MS) after chemical ionization (CI) can provide unique fragment ions that allow for differentiation. ojp.govnih.gov Derivatization can also play a crucial role, as it can lead to unique fragmentation patterns for different side-chain substitution patterns. ojp.gov For ring-substituted isomers, while mass spectra can be very similar, techniques like vapor phase infrared spectrometry following GC separation (GC-IRD) can confirm the nature and position of the aromatic ring substituent. ojp.gov The combination of chromatographic retention data and mass spectral analysis is therefore essential for the definitive identification of a specific isomer like 6-Chloro-MDMA. ojp.govnih.gov

Table 3: Analytical Strategies for Isomer Discrimination

| Technique | Application in Isomer Discrimination | Key Outcome | Source |

|---|---|---|---|

| Gas Chromatography (GC) | Utilizes different stationary phases (e.g., DB-5ms) to achieve chromatographic separation of isomers based on their physical properties. | Successful separation of regioisomers, with distinct retention times for each. | nih.gov |

| Mass Spectrometry (MS) | Mass spectra of underivatized regioisomers can be very similar. Derivatization can yield unique fragment ions for side-chain isomers. | Provides mass-to-charge ratio and fragmentation patterns. Unique ions can help identify substitution patterns. | ojp.gov |

| Tandem Mass Spectrometry (MS/MS) | Chemical Ionization (CI)-MS/MS can differentiate regioisomers based on the fragmentation of selected precursor ions. | Provides structural information to differentiate isomers that are indistinguishable by single-stage MS. | nih.gov |

| Gas Chromatography-Infrared Spectroscopy (GC-IRD) | Provides confirmation of the nature and position of aromatic ring substituents. | Confirms the specific substitution pattern on the phenyl ring. | ojp.gov |

Pre Clinical Pharmacological Investigations of Mdma Analogues: Relevance to 6 Chloro Mdma

Monoamine Transporter Interactions of Related Compounds (Serotonin, Dopamine (B1211576), Norepinephrine (B1679862) Transporters)

MDMA and its analogues are known to interact with monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft. drugfreect.org These compounds can inhibit the reuptake of these neurotransmitters and can also cause their release. drugfreect.orgnih.gov

MDMA itself demonstrates a higher affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) compared to the dopamine transporter (DAT). nih.govnih.gov However, the affinity can vary across species. nih.gov For instance, in humans, MDMA has a higher affinity for NET than for SERT or DAT. nih.gov The interaction with these transporters is complex, as MDMA and its analogues can act as both inhibitors of reuptake and as substrates for the transporters, leading to neurotransmitter release. nih.govnih.gov

The pharmacological activity of various MDMA analogues at monoamine transporters has been investigated. For example, bioisosteric analogues of MDMA, such as ODMA, TDMA, and SeDMA, have shown similar activity to MDMA at human serotonin and dopamine transporters. biorxiv.org Studies on benzofuran (B130515) analogues like 5-APB and 6-APB also show potent inhibition of monoamine transporters. researchgate.net

| Compound | SERT Inhibition (IC50) | DAT Inhibition (IC50) | NET Inhibition (IC50) |

|---|---|---|---|

| (±)-MDMA | 56.6 ± 2.1 nM | 376 ± 16 nM | 77.4 ± 3.4 nM |

| S-(+)-MDMA | 222 ± 62 nM | 2.3 ± 0.4 µM | 7.8 ± 2.1 µM |

| R-(-)-MDMA | 24.5 ± 0.8 µM | > 50 µM | > 50 µM |

| TDMA | 6.4 ± 1.0 µM | Similar to MDMA | Data Not Available |

| ODMA | 2-fold less potent than MDMA | Similar to MDMA | Data Not Available |

| SeDMA | Similar to MDMA | Half as potent as MDMA | Data Not Available |

Data in the table is compiled from multiple sources and methodologies and should be interpreted with caution. biorxiv.orgjneurosci.orgnih.gov

Given that 6-Chloro-MDMA possesses the core amphetamine structure with a methylenedioxy ring, it is plausible that it also interacts with monoamine transporters. The addition of a chlorine atom to the aromatic ring could potentially alter its affinity and selectivity for SERT, DAT, and NET compared to MDMA. Halogenation can influence the electronic properties of the molecule, which may affect its binding to transporter proteins. However, without experimental data, the precise nature of these interactions remains speculative.

Receptor Binding Profiles of Analogues (e.g., 5-HT2A Receptors)

Beyond transporters, MDMA and its analogues also exhibit binding affinity for various neurotransmitter receptors, most notably serotonin receptors. acs.org The 5-HT2A receptor, in particular, is implicated in the effects of many psychoactive substances. nih.gov MDMA is considered a weak partial agonist at 5-HT2A receptors. jneurosci.orgbiorxiv.org The activation of 5-HT2A receptors by MDMA is thought to contribute to some of its subjective effects. nih.gov

MDMA and its analogues also bind to other 5-HT2 receptor subtypes, such as 5-HT2B and 5-HT2C. biorxiv.org The affinity for these receptors can vary among different analogues. For example, the bioisosteric analogues ODMA, TDMA, and SeDMA show reduced activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to MDMA. biorxiv.orgresearchgate.net In contrast, some benzofuran analogues like 5-APB have been shown to be agonists at 5-HT2A and 5-HT2B receptors. researchgate.net

| Compound | 5-HT2A Receptor Affinity (Ki) | 5-HT2B Receptor Affinity (Ki) | 5-HT2C Receptor Affinity (Ki) |

|---|---|---|---|

| R-(-)-MDMA | 4.7 ± 1.1 µM | Data Not Available | Data Not Available |

| S-(+)-MDMA | > 50 µM | Data Not Available | Data Not Available |

| MDMA | Weak Agonist | Sub-micromolar affinity | Weak Agonist |

| ODMA | Decreased activity vs MDMA | Decreased activity vs MDMA | Decreased activity vs MDMA |

| TDMA | Decreased activity vs MDMA | Decreased activity vs MDMA | Decreased activity vs MDMA |

| SeDMA | Decreased activity vs MDMA | Decreased activity vs MDMA | Decreased activity vs MDMA |

Data in the table is compiled from multiple sources and represents a summary of findings. biorxiv.orgjneurosci.orgnih.govbiorxiv.org

The chlorine atom in the 6-position of 6-Chloro-MDMA could significantly influence its receptor binding profile. The position and electronegativity of the halogen could alter the way the molecule fits into the binding pocket of the 5-HT2A receptor and other receptors. For instance, the related compound 6-chloro-2-aminotetralin has been studied for its effects on brain serotonin metabolism. psu.edu This suggests that chloro-substituted amphetamine analogues can have significant pharmacological activity. However, direct binding studies on 6-Chloro-MDMA are needed to determine its specific receptor affinities.

Neurotransmitter Release Modulation by Structurally Similar Compounds (Serotonin and Dopamine)

A primary mechanism of action for MDMA and its analogues is the promotion of neurotransmitter release, particularly serotonin and, to a lesser extent, dopamine. drugfreect.orgnih.gov This release is mediated by their interaction with monoamine transporters, essentially causing the transporters to work in reverse. nih.gov MDMA is a more potent releaser of serotonin than dopamine. nih.govmdpi.com

The neurotransmitter-releasing properties of various MDMA analogues have been characterized. For example, N-methylation of MDA to form MDMA decreases its ability to release dopamine. nih.gov Furthermore, extending the side chain from an alpha-methyl to an alpha-ethyl group, as in MBDB, can abolish dopamine-releasing activity while retaining serotonin-releasing effects. nih.gov This highlights how small structural modifications can significantly alter the pharmacological profile.

| Compound | Serotonin Release | Dopamine Release |

|---|---|---|

| MDMA | Potent Releaser | Less potent than for Serotonin |

| MDA | Potent Releaser | More potent than MDMA |

| MBDB | Potent Releaser | No significant release |

This table provides a qualitative summary of the relative neurotransmitter releasing properties. nih.govpsu.edubohrium.com

The addition of a chlorine atom at the 6-position of the MDMA structure would likely modulate its neurotransmitter-releasing properties. The electron-withdrawing nature of chlorine could influence the interaction of the molecule with the transporter proteins, thereby affecting the efficiency of neurotransmitter efflux. It is conceivable that 6-Chloro-MDMA could have a different ratio of serotonin to dopamine release compared to MDMA, but this remains to be determined experimentally.

Stereoselectivity in Pharmacological Activity of MDMA and Analogues

MDMA is a chiral molecule, existing as two different stereoisomers: S-(+)-MDMA and R-(-)-MDMA. acs.org These enantiomers have been shown to possess distinct pharmacological profiles. jneurosci.org Generally, the S-(+) enantiomer is more potent at interacting with monoamine transporters and is considered the more active isomer in terms of typical MDMA-like effects. bohrium.comnih.gov

For example, S-(+)-MDMA has a much higher affinity for SERT and DAT than R-(-)-MDMA. jneurosci.org In terms of neurotransmitter release, the S-(+) isomers of both MDA and MDMA are more potent at releasing dopamine than their R-(-) counterparts. nih.govpsu.edu Interestingly, for serotonin release, some studies have found no significant stereoselectivity, while others have noted a slight preference for the S-isomer in uptake inhibition experiments. nih.govpsu.edu In contrast, for receptor binding, R-(-)-MDMA exhibits a moderate affinity for 5-HT2A receptors, whereas S-(+)-MDMA has a very low affinity. jneurosci.org

| Pharmacological Target | More Potent Enantiomer | Notes |

|---|---|---|

| Dopamine Transporter (DAT) Interaction | S-(+) | S-(+)-MDMA is significantly more potent. |

| Serotonin Transporter (SERT) Interaction | S-(+) | S-(+)-MDMA is significantly more potent. |

| Dopamine Release | S-(+) | The S-(+) isomers of MDA and MDMA are more potent. |

| Serotonin Release | Variable | Some studies report no significant stereoselectivity. |

| 5-HT2A Receptor Binding | R-(-) | R-(-)-MDMA has a higher affinity than S-(+)-MDMA. |

This table summarizes the general stereoselective trends for MDMA and its analogues. jneurosci.orgnih.govpsu.edunih.gov

Like MDMA, 6-Chloro-MDMA is a chiral compound. It is highly probable that its enantiomers also exhibit different pharmacological activities. Based on the structure-activity relationships of MDMA and its analogues, one could hypothesize that the S-(+) enantiomer of 6-Chloro-MDMA would be more potent at monoamine transporters, while the R-(-) enantiomer might have a greater affinity for 5-HT2A receptors. However, this is purely speculative and requires experimental validation through the synthesis and pharmacological testing of the individual enantiomers of 6-Chloro-MDMA.

Pre Clinical Metabolic Pathways of Mdma: Insights for 6 Chloro Mdma Biotransformation

Cytochrome P450 (CYP) Isoform Involvement in MDMA Metabolism (e.g., CYP2D6, CYP3A4)

The biotransformation of 3,4-methylenedioxymethamphetamine (MDMA) is a complex process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. d-nb.info In preclinical models and human studies, several isoforms have been identified as key players in its metabolism, with notable species differences. nih.govpsu.edu

The most significant enzyme involved in the primary metabolic pathway of MDMA, O-demethylenation, is CYP2D6. jcami.euplos.orgfrontiersin.org This polymorphic enzyme is responsible for converting MDMA to its catechol metabolite, 3,4-dihydroxymethamphetamine (HHMA). nih.govlww.com In vitro studies have confirmed that CYP2D6 is the exclusive low K(m) component for this reaction, signifying its high affinity for MDMA. researchgate.net However, MDMA also acts as a potent mechanism-based inhibitor of CYP2D6, forming a metabolic complex that inactivates the enzyme. d-nb.infoplos.orgtandfonline.com This auto-inhibition means that even individuals with a normally functioning enzyme can be phenotypically converted to poor metabolizers after exposure. plos.orgnih.gov

While CYP2D6 is primary, other isoforms contribute to MDMA metabolism. nih.gov CYP1A2, CYP2B6, and CYP3A4 have been identified as having the capacity to contribute to the oxidative metabolism of MDMA, particularly at higher concentrations when CYP2D6 may be saturated or inhibited. nih.govresearchgate.netscielo.br Specifically, CYP1A2 has been suggested as the major high K(m) component for demethylenation, with contributions from CYP2B6 and CYP3A4. researchgate.net The N-demethylation of MDMA to its active metabolite, 3,4-methylenedioxyamphetamine (MDA), is catalyzed mainly by CYP1A2 and CYP2B6. lww.comscielo.br

There are important species differences between humans and preclinical rat models. In rats, the O-demethylenation of MDMA is handled by CYP2D1 and CYP3A2, while N-demethylation involves CYP1A2 and CYP2D1. nih.gov This differs from the human profile where CYP2D6, CYP1A2, CYP2B6, and CYP3A4 are the main enzymes for O-demethylenation, and CYP2B6, CYP1A2, and CYP2D6 are involved in N-demethylation. nih.gov

| Enzyme | Metabolic Reaction | Species | Significance |

|---|---|---|---|

| CYP2D6 | O-demethylenation (MDMA → HHMA) | Human | Primary, high-affinity enzyme; subject to mechanism-based inhibition. nih.govresearchgate.net |

| CYP1A2 | O-demethylenation, N-demethylation (MDMA → MDA) | Human, Rat | Contributes to both major pathways, particularly at higher concentrations. nih.govresearchgate.netscielo.br |

| CYP3A4 | O-demethylenation, N-demethylation | Human | Contributes to metabolism, though to a lesser extent than CYP2D6. researchgate.netscielo.brtbzmed.ac.ir |

| CYP2B6 | N-demethylation (MDMA → MDA), O-demethylenation | Human | Important isozyme for N-dealkylation. lww.comresearchgate.net |

| CYP2D1 | O-demethylenation, N-demethylation | Rat | Rat ortholog analogous to human CYP2D6. nih.gov |

| CYP3A2 | O-demethylenation | Rat | Contributes to MDMA metabolism in rats. nih.gov |

O-Demethylenation and N-Demethylation Metabolic Routes of MDMA

MDMA metabolism proceeds via two principal pathways: O-demethylenation of the methylenedioxy ring and N-demethylation of the methylamino side chain. jcami.eunih.gov These routes operate concurrently but at different rates and can vary significantly between species. d-nb.info

The predominant pathway in humans is O-demethylenation, which involves the cleavage of the methylenedioxy bridge. d-nb.infopsu.edu This reaction, primarily catalyzed by CYP2D6, converts MDMA into 3,4-dihydroxymethamphetamine (HHMA). lww.comdshs-koeln.denih.gov HHMA is a highly reactive catechol intermediate that is unstable and quickly undergoes further metabolism. psu.eduresearchgate.net The same O-demethylenation process can also occur with MDA, converting it to 3,4-dihydroxyamphetamine (HHA). nih.gov These catechol metabolites are considered key precursors to potentially toxic species because they can be oxidized to form reactive ortho-quinones. d-nb.inforesearchgate.netresearchgate.net

The second major pathway is N-demethylation, which converts MDMA to its pharmacologically active metabolite, 3,4-methylenedioxyamphetamine (MDA). nih.govdshs-koeln.de This reaction is catalyzed by several CYP isoforms, including CYP2B6 and CYP1A2. researchgate.netdshs-koeln.de While this is considered a minor pathway in humans, accounting for less than 10% of the ingested MDMA dose, it is significantly more prominent in rodents like rats. d-nb.infonih.govresearchgate.net In some rat studies, the conversion of MDMA to MDA can be substantial. nih.gov MDA itself is a substrate for the same metabolic enzymes as MDMA and can undergo O-demethylenation to form HHA. d-nb.info

Role of Catechol-O-methyltransferase (COMT) in MDMA Biotransformation

Following the initial Phase I metabolism, the reactive catechol metabolites of MDMA are further processed by Phase II enzymes, among which Catechol-O-methyltransferase (COMT) plays a crucial role. jcami.eufrontiersin.org COMT is responsible for the O-methylation of the catechol intermediate HHMA, leading to the formation of 4-hydroxy-3-methoxymethamphetamine (HMMA). plos.orgnih.govdshs-koeln.de Similarly, COMT can methylate HHA (the catechol metabolite of MDA) to form 4-hydroxy-3-methoxyamphetamine (HMA). nih.gov

This methylation step is a critical detoxification pathway. By converting the unstable and readily oxidizable catechols (HHMA and HHA) into more stable methoxy (B1213986) derivatives (HMMA and HMA), COMT helps prevent the formation of reactive ortho-quinones. researchgate.net HMMA is one of the main metabolites of MDMA found in plasma and urine. d-nb.infolww.com Genetic polymorphisms in the COMT enzyme can lead to variations in enzyme activity, which may influence the rate of HHMA conversion to HMMA and potentially affect interindividual differences in metabolic profiles. plos.orgmdpi.com

Nonlinear Pharmacokinetics Observed with MDMA in Animal Models

Preclinical studies in animal models, particularly rats, have provided decisive evidence that MDMA exhibits nonlinear pharmacokinetics. nih.govuni.lu This phenomenon is characterized by a greater-than-proportional increase in plasma concentrations and area under the curve (AUC) values as the administered dose is increased. d-nb.infonih.gov

In a key rat study, increasing the MDMA dose from 2.5 mg/kg to 10 mg/kg resulted in a 10-fold increase in the MDMA AUC, far greater than the expected 4-fold increase indicative of linear kinetics. nih.gov Conversely, the AUCs for the O-demethylenated metabolites HHMA and HMMA remained relatively constant across these doses. nih.gov This discrepancy strongly suggests that the metabolic pathway responsible for forming HHMA and HMMA becomes saturated or inhibited at higher doses. nih.govuni.lu

This nonlinearity is attributed to the mechanism-based auto-inhibition of CYP2D6 by MDMA itself. d-nb.infonih.gov The formation of a metabolic inhibitory complex with the enzyme effectively reduces the drug's own clearance rate. d-nb.info As doses increase, the clearance capacity is overwhelmed, leading to the accumulation of the parent drug, MDMA, and a shunting of metabolism towards other pathways, such as N-demethylation to MDA. nih.gov Indeed, studies have shown that as MDMA doses increase, the AUC for MDA increases more than proportionally to the dose. nih.govuni.lu This nonlinear accumulation has been observed across multiple species, including rats, monkeys, and humans, highlighting its translational relevance. researchgate.net

| Dose | MDMA AUC (ng·h/mL) | HHMA AUC (ng·h/mL) | HMMA AUC (ng·h/mL) | MDA AUC (ng·h/mL) |

|---|---|---|---|---|

| 2.5 mg/kg | 545 ± 117 | 241 ± 51.2 | 1018 ± 204 | 15.7 ± 4.5 |

| 5.0 mg/kg | 1683 ± 467 | 312 ± 67.4 | 1334 ± 240 | 112 ± 49.3 |

| 10.0 mg/kg | 5526 ± 1230 | 379 ± 98.3 | 1566 ± 276 | 376 ± 101 |

Hypothesized Impact of Halogenation on 6-Chloro-MDMA Metabolic Profiles

While no direct metabolic studies on 6-Chloro-MDMA hydrochloride are available, the impact of its halogenation can be hypothesized based on established principles of drug metabolism. The introduction of a chlorine atom onto the aromatic ring of the MDMA structure is expected to significantly alter its biotransformation profile compared to the parent compound.

Altered Enzyme Binding and Metabolism: The primary site of MDMA metabolism is the methylenedioxy ring, which undergoes O-demethylenation by CYP2D6. frontiersin.org The presence of a bulky and electronegative chlorine atom at the 6-position, adjacent to the methylenedioxy group, would likely introduce steric hindrance. This could impede the optimal binding of the molecule within the active site of CYP enzymes, particularly CYP2D6. Such interference could dramatically reduce the rate of O-demethylenation, thereby decreasing the formation of the corresponding catechol metabolite, 6-chloro-HHMA.

Shifting Metabolic Pathways: If the primary O-demethylenation pathway is significantly inhibited due to the chlorine substitution, the metabolic burden may shift towards the N-demethylation pathway. This could potentially lead to a higher proportion of 6-Chloro-MDMA being converted to its N-demethylated metabolite, 6-chloro-MDA, compared to the MDMA-to-MDA conversion ratio. The electronic effect of the chlorine atom (an electron-withdrawing group) could also influence the susceptibility of the N-methyl group to oxidation by enzymes like CYP1A2 and CYP2B6.

Compound Name Reference Table

| Abbreviation | Full Chemical Name |

|---|---|

| MDMA | 3,4-Methylenedioxymethamphetamine |

| 6-Chloro-MDMA | 6-Chloro-3,4-methylenedioxymethamphetamine |

| MDA | 3,4-Methylenedioxyamphetamine |

| HHMA | 3,4-Dihydroxymethamphetamine |

| HHA | 3,4-Dihydroxyamphetamine |

| HMMA | 4-Hydroxy-3-methoxymethamphetamine |

| HMA | 4-Hydroxy-3-methoxyamphetamine |

| COMT | Catechol-O-methyltransferase |

| CYP | Cytochrome P450 |

Mechanistic Neurotoxicity Studies in Animal Models: Extrapolation to Chlorinated Amphetamines

Serotonergic and Dopaminergic System Alterations by MDMA and Related Compounds

MDMA is known to primarily act on the serotonergic system, with secondary effects on the dopaminergic system. nih.govswinnercircle.co.uk It functions as a potent releaser and reuptake inhibitor of serotonin (B10506) (5-HT), leading to a significant increase in extracellular 5-HT levels in the brain. jcami.eunih.gov This massive release of serotonin is responsible for many of the acute psychological effects of the drug. researchgate.net However, this surge is also linked to subsequent depletion of 5-HT, which can persist long after the acute effects have subsided. researchgate.net

MDMA and its analogues also impact the dopamine (B1211576) (DA) system, though generally to a lesser extent than the serotonergic system. nih.gov They can stimulate the release and inhibit the reuptake of dopamine, contributing to their stimulant properties. frontiersin.org The interaction between the serotonergic and dopaminergic systems is complex; for instance, alterations in serotonin levels can modulate dopamine-related behaviors. swinnercircle.co.uk In animal models, particularly mice, some studies have shown that MDMA can selectively damage dopamine neurons, while in rats and non-human primates, the damage is predominantly to serotonin neurons. nih.gov Repeated exposure to MDMA can lead to long-term neuroadaptive changes in both serotonin and dopamine neurotransmission. researchgate.net

Oxidative Stress and Free Radical Formation Mechanisms in Neurotoxicity

A key mechanism underlying the neurotoxicity of MDMA and related compounds is the induction of oxidative stress. frontiersin.orgnih.gov The metabolism of MDMA can produce reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can damage cellular components. frontiersin.org This process is exacerbated by the excessive release of monoamines like dopamine, as their breakdown can generate free radicals. frontiersin.org

Mitochondrial dysfunction is also a critical factor in MDMA-induced neurotoxicity. frontiersin.orgnih.gov MDMA and its analogues can inhibit mitochondrial complex-I activity, a key part of the cell's energy production machinery. nih.gov This impairment leads to reduced ATP production and increased ROS generation, creating a cycle of oxidative damage that can ultimately trigger neuronal apoptosis (programmed cell death). frontiersin.orgnih.gov The formation of toxic metabolites, such as thioether adducts, is another proposed mechanism that contributes to oxidative stress and neuronal damage. jcami.eu

Genetic and Environmental Modulators of Neurotoxic Response in Animal Models

The neurotoxic effects of amphetamines are not uniform across all individuals, and animal models suggest that both genetic and environmental factors play a significant role. Genetic variations in metabolic enzymes, such as cytochrome P450 2D6 (CYP2D6), can influence how MDMA is metabolized, potentially leading to the formation of more neurotoxic byproducts in some individuals. touro.edu Polymorphisms in genes related to the serotonin and dopamine systems may also confer greater susceptibility or resistance to the neurotoxic effects of these compounds. touro.edu

Environmental factors are also crucial modulators of neurotoxicity. The ambient temperature during drug exposure is a significant variable; higher temperatures have been shown to exacerbate the neurotoxic effects of MDMA in animal studies. dntb.gov.ua The dose and frequency of administration are also critical determinants of the extent of neuronal damage. nih.gov Advances in genetic research have led to the development of transgenic and knockout mouse models, which have been instrumental in elucidating the specific genes and pathways involved in MDMA's effects, including its neurotoxicity. dntb.gov.ua

Enantiomeric Contributions to Neurotoxic Mechanisms of MDMA

MDMA is a chiral molecule, meaning it exists in two different stereoisomers, or enantiomers: (S)-(+)-MDMA and (R)-(-)-MDMA. The racemic mixture, containing both enantiomers, is what is typically used. Research indicates that the two enantiomers have different pharmacological and toxicological profiles. jcami.eu

The (S)-(+) isomer is generally considered to be more potent in producing the characteristic psychostimulant and empathogenic effects of MDMA. jcami.eu Conversely, some studies suggest that the (R)-(-) isomer may be less neurotoxic. This difference in neurotoxicity could be related to how each enantiomer is metabolized and their differing affinities for various receptors and transporters. The metabolism of MDMA can lead to the formation of neurotoxic metabolites, and it is hypothesized that the thioether conjugates of the metabolites of each enantiomer may also have distinct neurotoxicity profiles. touro.edu

Comparative Neurotoxicity of Chlorinated Amphetamine Analogues

The neurotoxicity of amphetamine derivatives can be significantly altered by the addition of a halogen atom, such as chlorine, to the phenyl ring. The position of the chlorine atom is a critical determinant of the compound's pharmacological and toxicological properties.

para-Chloroamphetamine (PCA) : PCA (4-chloroamphetamine) is a well-studied chlorinated amphetamine that exhibits potent and long-lasting neurotoxic effects on the serotonergic system. nih.gov In animal models, PCA causes a marked and persistent depletion of brain serotonin and damages serotonin-containing nerve fibers. nih.gov The neurotoxic effects of PCA are considered to be more severe than those of MDMA. nih.gov Like MDMA, PCA's neurotoxicity is linked to its effects on serotonin release and reuptake, but its potency in depleting serotonin is notably greater. nih.gov

Other Chlorinated Analogues : The neurotoxic potential can vary with the position of the chlorine atom. For example, moving the chloro substituent to other positions on the phenyl ring can result in compounds with different neurotoxic profiles.

Given that 6-Chloro-MDMA has a chlorine atom on the aromatic ring, it is plausible that its neurotoxic profile would differ from that of MDMA. Based on the profound effects seen with PCA, it is reasonable to hypothesize that 6-Chloro-MDMA could also be a potent neurotoxin, potentially with a strong affinity for the serotonin system. However, without direct experimental evidence, it is impossible to definitively state its specific mechanisms or potency. The physiological and toxicological properties of 6-Chloro-MDMA remain largely unknown, and further research is necessary to elucidate its effects. caymanchem.combertin-bioreagent.com

Structure Activity Relationship Sar Studies of Substituted Phenethylamines and Mdma Analogues

Impact of Ring Substitution on Pharmacological Activity

The nature and position of substituents on the phenyl ring are critical determinants of the pharmacological profile of phenethylamine (B48288) derivatives. psu.edu In the case of MDMA analogues, substitution at the 3,4-positions is a known feature for entactogenic agents. psu.edu The introduction of a halogen atom, such as chlorine or bromine, onto the aromatic ring can significantly alter a compound's properties. nih.govresearchgate.net Halogenation, for instance, often increases lipophilicity, which may enhance a molecule's ability to cross the blood-brain barrier. nih.govresearchgate.net

Specifically, the position of substitution is crucial. Studies on cathinone (B1664624) analogues have shown that compounds substituted at the para-position (position 4) of the phenyl ring tend to be more serotonergic. researchgate.netacs.org Research on substituted amphetamines demonstrates that a para-chloro ring substitution can result in more potent serotonin (B10506) (5-HT) releasing derivatives. nih.gov For example, adding a 4-chloro substituent to amphetamine and its N-alkylated homologues systematically improves potency for inducing release at the serotonin transporter (SERT). nih.gov

6-Chloro-MDMA, also known as 2-chloro-4,5-MDMA, has a chlorine atom on the phenyl ring adjacent to the methylenedioxy group. caymanchem.comwikipedia.org While detailed pharmacological data on 6-Chloro-MDMA itself is scarce, studies on closely related halogenated analogues provide insight. wikipedia.org For example, 2-Br-4,5-MDMA, a brominated analogue, was found to exhibit a higher affinity for the human serotonin transporter (SERT) than MDMA itself. researchgate.net Halogen atoms can modulate drug-target interactions through the formation of "halogen bonds," which may contribute to altered affinity and activity. nih.gov However, in the case of 2-Br-4,5-MDMA, the increased SERT affinity did not translate to MDMA-like behavioral effects in rats; instead, it produced a profile more akin to a selective serotonin reuptake inhibitor (SSRI). researchgate.net

The inhibitory effects of MDMA and its analogues on monoamine transporters are a key aspect of their pharmacology. The table below presents the comparative potencies of MDMA and related compounds at inhibiting norepinephrine (B1679862) (noradrenaline) and serotonin transporters.

| Compound | Inhibition of [³H]Noradrenaline Uptake at NET (IC₅₀, μM) | Inhibition of [³H]5-HT Uptake at SERT (IC₅₀, μM) |

|---|---|---|

| MDMA | 0.62 ± 0.05 | 1.5 ± 0.2 |

| MBDB | 15.2 ± 1.5 | 1.9 ± 0.2 |

| BDB | 14.8 ± 1.0 | 1.4 ± 0.1 |

| 2C-B | >100 | 3.8 ± 0.5 |

Role of Amine Substituents and Side Chain Modifications

The structure of the aminoalkyl side chain is another critical factor in the SAR of MDMA-like compounds. nih.gov MDMA is a secondary amine, possessing an N-methyl group, which distinguishes it from many hallucinogenic phenethylamines that are most potent as primary amines. psu.edu For entactogens, N-methylation does not significantly affect potency, and N-ethylation (as in MDE) also appears to retain activity. psu.edu In contrast, N-methylation of hallucinogenic amphetamines typically reduces their potency by up to an order of magnitude. psu.edu

Modifications to the α-carbon of the side chain also have profound effects. The presence of an α-methyl group is a defining feature of amphetamines. Extending this to an α-ethyl group, as seen in N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB), significantly alters transporter selectivity. nih.gov While MBDB retains high potency as an inhibitor of the serotonin transporter (SERT), its affinity for the norepinephrine transporter (NET) is dramatically reduced by over 20-fold compared to MDMA. nih.gov This suggests that the NET binding pocket is more sterically constrained than that of SERT. nih.gov Removing the α-methyl group entirely, as in the phenethylamine analogue 2C-B, also results in greatly reduced inhibitory potency at NET. nih.gov Constraining the α-methyl group by tethering it back to the aromatic ring to form an aminoindan structure, such as in 5,6-methylenedioxy-2-aminoindan (MDAI), is tolerated at serotonergic systems but significantly decreases activity at dopaminergic pathways. psu.edu

| Modification | Example Compound | Impact on Transporter Activity |

|---|---|---|

| N-Methylation (vs. Primary Amine) | MDMA vs. MDA | Retains entactogenic activity; attenuates hallucinogenic properties. psu.edu |

| N-Ethylation | MDE | Retains entactogenic activity. psu.edu |

| α-Ethyl Side Chain | MBDB | Significantly reduces inhibitory potency at NET; retains potency at SERT. nih.gov |

| α-Methyl Group Removal | 2C-B | Greatly reduces inhibitory potency at NET; retains moderate potency at SERT. nih.gov |

| Side Chain Cyclization (Indan) | MDAI | Retains activity at serotonergic systems; decreases dopaminergic activity. psu.edu |

Stereochemical Determinants of Biological Activity

Chirality plays a pivotal role in the action of many drugs, as enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. researchgate.net MDMA has a chiral center at the alpha-carbon of its side chain, and its enantiomers display distinct biological activities. ub.edu A crucial difference between MDMA and hallucinogenic amphetamines lies in their stereochemistry. For hallucinogenic amphetamines, the (R)-enantiomer is consistently the more potent isomer. psu.edu

In stark contrast, the (S)-enantiomer of MDMA is the more active form. psu.edunih.gov This stereochemical preference was first noted in early clinical studies and animal experiments. psu.edu Subsequent research has clarified that this selectivity is primarily due to differential interactions with monoamine transporters. The (S)-enantiomer of MDMA has a higher affinity for serotonin transporters than the (R)-enantiomer. nih.gov Studies measuring monoamine reuptake inhibition showed that (S)-MDMA produces lower IC₅₀ values (indicating higher potency) for all three monoamine transporters (SERT, DAT, NET) compared to (R)-MDMA. nih.gov Conversely, the (R)-enantiomer appears to have a somewhat higher affinity for certain postsynaptic receptors, such as the 5-HT₂A receptor. nih.govnih.gov The effects of (S)-MDMA are consistent with a mechanism involving serotonin release, whereas the actions of (R)-MDMA may involve more direct receptor agonism. umich.edu

| Enantiomer | Primary Target Affinity | Relative Potency | Proposed Primary Mechanism |

|---|---|---|---|

| (S)-MDMA | Higher affinity for monoamine transporters (SERT, DAT, NET). nih.gov | More potent at inducing monoamine release. nih.govumich.edu | Transporter-mediated neurotransmitter release. umich.edu |

| (R)-MDMA | Higher affinity for 5-HT₂ receptors. nih.govnih.gov | Less potent at transporters; ~10x less potent at DAT. umich.edu | Direct receptor agonism. umich.edu |

Computational Chemistry and Molecular Modeling Approaches for Ligand-Receptor Interactions

Computational chemistry and molecular modeling provide powerful tools for investigating the interactions between ligands like 6-Chloro-MDMA and their biological targets at an atomic level. nih.gov The human serotonin transporter (hSERT) is a primary target for MDMA and its analogues. nih.govnih.gov Modeling studies have identified two principal binding sites within hSERT: a central (S1) site and an allosteric (S2) site located in the extracellular vestibule. nih.gov

Molecular docking simulations of MDMA within the hSERT binding sites have revealed key intermolecular interactions. nih.govresearchgate.net In the allosteric (S2) site, MDMA is predicted to form strong interactions, including salt bridges with amino acid residues Glutamate-494 (Glu494) and Aspartate-328 (Asp328), a hydrogen bond with Threonine-497 (Thr497), a π-π stacking interaction with Phenylalanine-556 (Phe556), and a cation-π interaction with Arginine-104 (Arg104). nih.govresearchgate.net In the central (S1) site, important interactions involve π-π stacking with residues such as Phenylalanine-341 (Phe341), Tyrosine-176 (Tyr176), and Phenylalanine-335 (Phe335). nih.gov

The introduction of a chlorine atom at the 6-position of the MDMA scaffold would be expected to modify these interactions. The chloro-substituent is electron-withdrawing and can participate in specific non-covalent interactions, such as halogen bonding. nih.gov This could alter the binding orientation and affinity of the molecule within the SERT binding pockets. For instance, a halogen bond could form between the chlorine atom and a Lewis basic site (e.g., a backbone carbonyl oxygen) on a transporter residue, potentially increasing binding affinity, as has been hypothesized for other halogenated analogues. nih.gov These computational models provide a framework for predicting how structural modifications, such as the chlorination in 6-Chloro-MDMA, might alter the pharmacological profile of the parent compound. nih.gov

| hSERT Binding Site | Key Interacting Amino Acid Residues for MDMA | Type of Interaction |

|---|---|---|

| Allosteric (S2) Site | Glu494, Asp328 | Salt Bridge / Ionic Bond nih.govresearchgate.net |

| Arg104 | Cation-π nih.govresearchgate.net | |

| Thr497 | Hydrogen Bond nih.govresearchgate.net | |

| Phe556 | π-π Stacking nih.govresearchgate.net | |

| Central (S1) Site | Phe341, Tyr176, Phe335 | π-π Stacking nih.gov |

| Ser438 | Hydrogen Bond nih.gov |

Conclusion and Future Research Directions

Summary of Current Academic Knowledge on 6-Chloro-MDMA

6-Chloro-MDMA (6-Cl-MDMA), also known as 2-chloro-4,5-methylenedioxymethamphetamine, is a halogenated derivative of 3,4-methylenedioxymethamphetamine (MDMA). caymanchem.comwikipedia.org Its presence has been confirmed in seized "ecstasy" tablets and in the urine of users, suggesting it may be an impurity from certain synthesis routes. wikipedia.org Specifically, research has indicated that 6-Cl-MDMA can be unintentionally produced when MDMA is synthesized from piperine (B192125) (extracted from black pepper) due to the formation of a chlorinated analogue of the precursor piperonal (B3395001). researchgate.net

The current body of scientific literature on 6-Chloro-MDMA hydrochloride is limited, with most of its physiological and toxicological properties remaining largely uncharacterized. caymanchem.com Preclinical research has begun to shed some light on its neurochemical effects. A study in adolescent and adult male rats revealed that 6-Chloro-MDMA impacts both dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) systems in an age-dependent manner. oup.com This suggests that the compound actively crosses the blood-brain barrier and interacts with monoaminergic systems.

While comprehensive pharmacological data is scarce, the structure of 6-Chloro-MDMA, particularly the chlorine substitution on the phenyl ring, allows for some inferences based on the broader class of halogenated amphetamines. For instance, para-chlorination of amphetamines is known to enhance serotonergic activity, which often correlates with increased neurotoxic potential. frontiersin.org

Identified Gaps in Research and Methodological Challenges

The primary gap in the current understanding of 6-Chloro-MDMA is the lack of comprehensive, direct scientific investigation into its pharmacological, metabolic, and toxicological profiles. Much of the current knowledge is inferred from its parent compound, MDMA, and other structurally related halogenated amphetamines like para-chloroamphetamine (PCA).

Key research gaps include:

A complete pharmacological profile: There is an absence of published in vitro data detailing the binding affinities (Ki) and functional activities (IC50/EC50) of 6-Chloro-MDMA at serotonin, dopamine, and norepinephrine (B1679862) transporters (SERT, DAT, NET), as well as at various postsynaptic receptors.

Elucidation of metabolic pathways: The specific metabolites of 6-Chloro-MDMA have not been identified. While it likely undergoes metabolic processes similar to MDMA, such as O-demethylenation and N-dealkylation, the influence of the chlorine atom on these pathways and the potential formation of unique, toxic metabolites are unknown. dshs-koeln.dejcami.eu

Direct neurotoxicity studies: There are no dedicated studies investigating the potential neurotoxic effects of 6-Chloro-MDMA on monoaminergic neurons. The neurotoxicity of related compounds like PCA is well-documented, but direct evidence for 6-Chloro-MDMA is lacking. wikipedia.orgwikipedia.org

A significant methodological challenge is the compound's status. As it is often considered a synthesis impurity rather than a widely distributed designer drug, it has not been the focus of extensive toxicological screening. researchgate.net Furthermore, its legal status in several countries as a controlled substance presents logistical hurdles for research. wikipedia.org

Proposed Avenues for Advanced Pre-clinical Research on 6-Chloro-MDMA

To address the identified knowledge gaps, a structured preclinical research program is necessary. The following avenues of investigation are proposed to systematically characterize the properties of 6-Chloro-MDMA.

A foundational step is to determine the precise in vitro pharmacological profile of 6-Chloro-MDMA. This would involve:

Receptor and Transporter Binding Assays: Quantifying the binding affinities of 6-Chloro-MDMA at human monoamine transporters (hSERT, hDAT, hNET) and a broad panel of relevant G-protein coupled receptors, particularly serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C).

Functional Assays: Conducting in vitro functional assays to determine whether 6-Chloro-MDMA acts as a substrate (releaser) or inhibitor at monoamine transporters. This would clarify its mechanism of action as a potential monoamine-releasing agent, similar to MDMA.

These studies should be performed in parallel with MDMA and PCA to provide a direct comparison and better understand the influence of the 6-chloro substitution.

Understanding the biotransformation of 6-Chloro-MDMA is critical for assessing its potential toxicity. Research should focus on:

In Vitro Metabolism Studies: Utilizing human liver microsomes and hepatocytes to identify the primary phase I and phase II metabolites. This would determine if the metabolic pathways are analogous to MDMA (e.g., demethylenation, N-demethylation) and identify the specific cytochrome P450 (CYP) enzymes involved (e.g., CYP2D6, CYP3A4). dshs-koeln.dejcami.eu

Metabolite Identification and Characterization: Using advanced analytical techniques like high-resolution mass spectrometry to identify the chemical structures of the metabolites. A key question is whether the chlorine substitution leads to the formation of reactive quinone or semiquinone species, which are implicated in the neurotoxicity of MDMA metabolites. nih.gov

Given the neurotoxic potential of related compounds, a thorough investigation into the neurotoxicity of 6-Chloro-MDMA is paramount. This should include:

In Vitro Neuronal Cell Models: Using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures to assess cytotoxicity, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS) following exposure to 6-Chloro-MDMA and its potential metabolites. nih.gov Studies on other halogenated amphetamines have shown that para-chlorination can increase mitochondrial toxicity. frontiersin.orgnih.gov

In Vivo Animal Studies: Administering 6-Chloro-MDMA to animal models (e.g., rodents, non-human primates) to assess long-term changes in brain monoamine levels, transporter density, and neuronal integrity through immunohistochemistry and other neuroanatomical techniques. This would provide definitive evidence for any potential serotonergic or dopaminergic neurotoxicity.

Q & A

Q. What are the recommended methods for synthesizing 6-Chloro-MDMA hydrochloride, and how can purity be optimized?

Synthesis typically involves chloro-substitution of the MDMA precursor followed by salt formation with hydrochloric acid. Key steps include:

- Precursor purification : Use column chromatography to isolate intermediates, reducing side products .

- Acid-base titration : Monitor pH during hydrochloride salt formation to ensure stoichiometric equivalence (e.g., 1:1 molar ratio of freebase to HCl) .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystallinity and purity ≥95% .

Q. Analytical Validation Table :

| Technique | Purpose | Acceptance Criteria | Reference |

|---|---|---|---|

| HPLC | Purity assessment | ≥95% peak area | |

| FTIR | Functional group verification | Match reference spectra | |

| Karl Fischer | Water content | ≤0.5% w/w |

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Employ a multi-technique approach:

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >150°C indicates thermal stability) .

- Solubility profiling : Use buffered solutions (pH 1.2–7.4) to assess bioavailability potential .

Q. Key Physicochemical Parameters :

| Property | Method | Typical Value |

|---|---|---|

| Melting Point | DSC | 180–185°C |

| LogP | Shake-flask | 2.1 ± 0.3 |

| pKa | Potentiometric titration | 8.9 (amine) |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- First-aid measures : For accidental inhalation, administer fresh air and seek medical observation for 48 hours due to delayed symptom onset .

- Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers design a neuropharmacological study to evaluate this compound’s serotonin receptor binding affinity?

Experimental Framework :

- In vitro assays : Use radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A) with HEK-293 cells expressing human receptors. Include positive controls (e.g., MDMA) and calculate IC₅₀ values .

- Dose-response curves : Apply nonlinear regression to determine efficacy (Emax) and potency (EC₅₀) .

- Data normalization : Express results as % inhibition relative to vehicle controls to minimize inter-experiment variability .

Q. Common Pitfalls :

- Non-specific binding artifacts (mitigate with excess cold ligand).

- pH sensitivity of hydrochloride salts in buffer systems (adjust to physiological pH 7.4) .

Q. How should contradictory data on this compound’s metabolic stability be resolved?

Methodological Steps :

Replicate studies : Repeat assays under identical conditions (e.g., liver microsomes from same species) to confirm reproducibility .

Cross-validate techniques : Compare LC-MS/MS (high sensitivity) with UV detection (broad applicability) for metabolite quantification .

Literature meta-analysis : Identify confounding variables (e.g., CYP enzyme polymorphisms) across published datasets .

Q. Example Contradiction :

| Study | Half-life (min) | Methodology |

|---|---|---|

| A | 45 ± 5 | Human hepatocytes, LC-MS |

| B | 120 ± 10 | Rat microsomes, UV |

Resolution : Species-specific metabolism and detection limits explain discrepancies .

Q. What strategies optimize long-term stability of this compound in formulation studies?

Accelerated Stability Protocol :

Q. Stability-Indicating Parameters :

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥90% initial |

| Degradants | LC-HRMS | ≤0.5% each |

| Water content | Karl Fischer | ≤1.0% |

Q. How can in vivo models be tailored to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Model Design :

- Species selection : Rodents (e.g., Sprague-Dawley rats) for preliminary PK; non-human primates for neurobehavioral correlation .

- Dosing regimen : Intravenous bolus (1 mg/kg) for bioavailability calculation; oral gavage for translational relevance .

- Sampling schedule : Collect plasma/brain tissue at 0.5, 2, 6, 24h post-dose to capture distribution and elimination phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.